molecular formula C29H25N5O3S B2393605 N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide CAS No. 393873-77-3

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2393605
CAS No.: 393873-77-3
M. Wt: 523.61
InChI Key: BNEMTNMXPKDFRK-UHFFFAOYSA-N
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Description

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C35H32N8O4S2 and a molecular weight of 692.824 g/mol . This compound features a 1,2,4-triazole ring, a naphthalene ring, and a methoxyaniline group, making it a unique and versatile molecule in various scientific fields.

Scientific Research Applications

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the 1,2,4-triazole ring . The final step involves coupling this intermediate with naphthalene-1-carboxylic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline group yields quinone derivatives, while reduction of the nitro group results in amine derivatives .

Mechanism of Action

The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various cellular processes. This compound may inhibit enzymes or disrupt cellular membranes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3S/c1-37-23-16-14-21(15-17-23)31-27(35)19-38-29-33-32-26(34(29)22-10-3-2-4-11-22)18-30-28(36)25-13-7-9-20-8-5-6-12-24(20)25/h2-17H,18-19H2,1H3,(H,30,36)(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEMTNMXPKDFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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